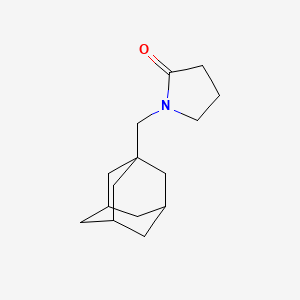

1-(1-Adamantylmethyl)pyrrolidin-2-one

CAS No.: 696649-98-6

Cat. No.: VC6544179

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 696649-98-6 |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.355 |

| IUPAC Name | 1-(1-adamantylmethyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 |

| Standard InChI Key | WKGFLDXBABFMNH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tricyclic adamantane group (tricyclo[3.3.1.1³,⁷]decane) bonded via a methylene bridge to the nitrogen atom of a pyrrolidin-2-one ring. This configuration introduces significant steric bulk and lipophilicity, factors that influence solubility and reactivity. The adamantyl group’s rigid cage structure enhances metabolic stability, a trait leveraged in drug design .

Stereochemical Considerations

While the adamantane core is inherently symmetric, the pyrrolidin-2-one ring introduces a chiral center at the C(3) position when substituted. Synthetic routes often yield diastereomeric mixtures, as observed in analogous pyrrolidin-2-one derivatives .

Spectroscopic and Computational Data

-

Molecular Formula:

The compound’s three-dimensional conformation has been modeled computationally, revealing favorable van der Waals interactions between the adamantane and lactam moieties .

Synthetic Methodologies

Yield Optimization

Typical yields range from 60–70% for multi-step sequences, with chromatographic purification required only at final stages . Key challenges include steric hindrance during adamantane incorporation and diastereomer separation.

Physicochemical Properties

Limited experimental data exist for this compound, as noted in safety documentation . Inferred properties include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Water Solubility | Likely low (lipophilic) | |

| LogP (Partition Coeff.) | Estimated >3 (adamantane) | |

| Stability | Stable under inert conditions |

The adamantane moiety’s hydrophobicity suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO, toluene) for handling .

Pharmacological and Industrial Applications

Medicinal Chemistry

Adamantane derivatives are prevalent in antiviral and neurodegenerative therapies (e.g., rimantadine). Though direct studies on this compound are scarce, its structural analogs exhibit:

-

Dopamine Receptor Modulation: Pyrrolidin-2-ones with aryl substitutions show affinity for D₂ and D₃ receptors .

-

Anticancer Activity: Adamantane-containing lactams inhibit protein kinases in preclinical models .

Material Science

The compound’s rigidity and thermal stability make it a candidate for high-performance polymers or ligand frameworks in catalysis .

Future Research Directions

-

Physicochemical Profiling: Determine melting point, solubility, and stability under varying conditions.

-

Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.

-

Synthetic Innovation: Develop enantioselective routes to isolate diastereomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume